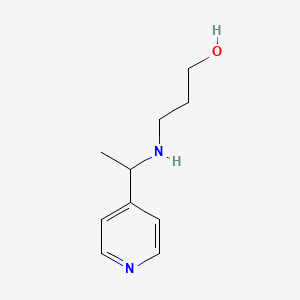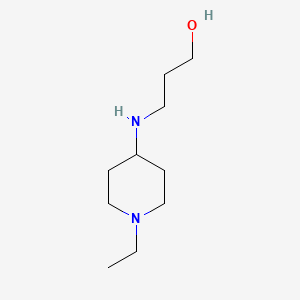![molecular formula C10H17NOS B1306485 2-[(3-甲基噻吩-2-基甲基)-氨基]-丁-1-醇 CAS No. 869943-05-5](/img/structure/B1306485.png)
2-[(3-甲基噻吩-2-基甲基)-氨基]-丁-1-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and an amino alcohol functional group. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
科学研究应用
2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene-2-carbaldehyde with butan-1-amine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.
Reaction Conditions:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of primary amines
Substitution: Formation of halogenated derivatives or secondary amines
作用机制
The mechanism of action of 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The thiophene ring can also participate in π-π stacking interactions with aromatic residues in proteins, influencing their activity.
相似化合物的比较
Similar Compounds
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-ethanol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-ol
- 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-pentan-1-ol
Uniqueness
Compared to its analogs, 2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol has a unique combination of a butyl chain and a thiophene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
属性
IUPAC Name |
2-[(3-methylthiophen-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-3-9(7-12)11-6-10-8(2)4-5-13-10/h4-5,9,11-12H,3,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSKFEIFENZNJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-methyl-butyric acid](/img/structure/B1306410.png)
![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)








![2-[1-(4-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306436.png)
